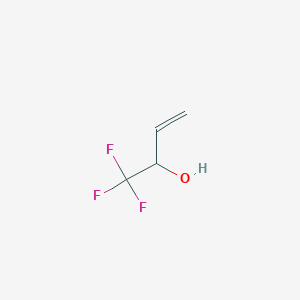
3-Chloroperylene
説明
3-Chloroperylene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly reactive compound that has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
Fumigant Persistence and Emission Control
3-Chloroperylene, as a chemical compound, may be analogous in behavior to other chlorinated compounds used in agriculture, such as 1,3-dichloropropene. Studies have focused on the persistence and emission of such fumigants from soil, highlighting the importance of application methods in controlling their environmental impact. Chellemi et al. (2013) found that combining a pre-application soil seal with low soil disturbance application technology could lead to greater soil vapor concentrations and reduced atmospheric emission of chlorinated fumigants (Chellemi et al., 2013).
Chemical Industry Risk Assessment
The risk analysis of chemical industries, including those dealing with chlorinated compounds, is crucial. Khan and Abbasi (1999) developed a computer automated tool, maxcred-III, for risk analysis in a chemical industry manufacturing linear alkyl benzene. The study provides insights into handling and managing chemicals like 3-Chloroperylene, emphasizing the need for safety consciousness and accident-prevention strategies in chemical industries (Khan & Abbasi, 1999).
Synthesis and Biomedical Applications
In the field of synthesis and biomedical research, the behavior of 3-Chloroperylene can be compared to similar chemical structures. Naidu et al. (2012) utilized polymer-supported catalysts in the synthesis of compounds with significant anti-viral activity against tobacco mosaic virus. This indicates the potential biomedical applications of structurally similar compounds like 3-Chloroperylene in drug development and disease treatment (Naidu et al., 2012).
Environmental Fate and Transport Modeling
Studies on compounds like 1,3-dichloropropene provide insights into the environmental fate and transport of chlorinated compounds, which could be extrapolated to 3-Chloroperylene. Wang et al. (2000) used a two-dimensional model to simulate the emission and concentration distribution in soil profiles. Such modeling is essential for understanding the environmental behavior of 3-Chloroperylene, particularly its impact on soil and air quality (Wang et al., 2000).
特性
IUPAC Name |
3-chloroperylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIKQJOYFRONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217237 | |
| Record name | Perylene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroperylene | |
CAS RN |
67024-83-3 | |
| Record name | Perylene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067024833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perylene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Binaphthalene]-2,2',7,7'-tetrol](/img/structure/B3055720.png)
![2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3055721.png)
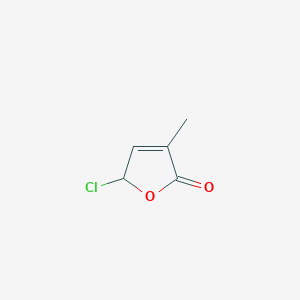
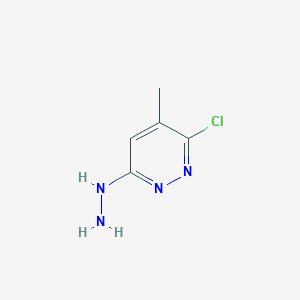
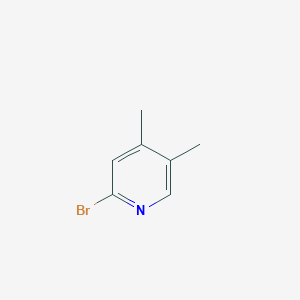
![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)
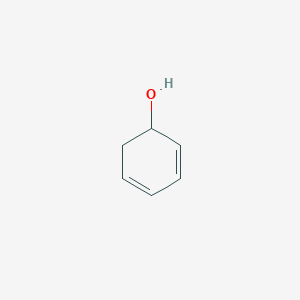

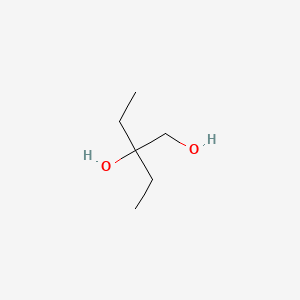
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-](/img/structure/B3055733.png)


